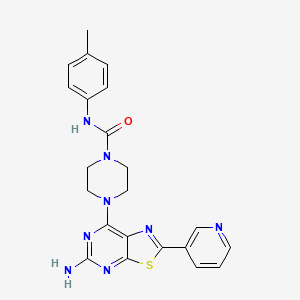

PI4KIII beta inhibitor 3

Description

Properties

IUPAC Name |

4-(5-amino-2-pyridin-3-yl-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)-N-(4-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8OS/c1-14-4-6-16(7-5-14)25-22(31)30-11-9-29(10-12-30)18-17-20(28-21(23)27-18)32-19(26-17)15-3-2-8-24-13-15/h2-8,13H,9-12H2,1H3,(H,25,31)(H2,23,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTRKIJAGTTXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C4C(=NC(=N3)N)SC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677344 | |

| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245319-54-3 | |

| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the molecular mechanisms underpinning the function of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) and its inhibitors. It details the enzyme's role in critical cellular signaling pathways, its hijacking by pathogens, its involvement in oncogenesis, and the consequences of its pharmacological inhibition. The guide includes summaries of quantitative data on various inhibitors and detailed protocols for key experimental assays.

Introduction to PI4KIIIβ: A Key Cellular Lipid Kinase

Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a crucial phosphoinositide that serves as a key signaling molecule and a precursor for the synthesis of other important signaling lipids like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[2][3]

The PI4K family is divided into two types, II and III, with Type III further comprising alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms.[1][4] PI4KIIIβ is primarily a soluble enzyme located at the Golgi apparatus and trans-Golgi network (TGN), where it is responsible for a major pool of cellular PI4P.[2][5][6] This localized production of PI4P is essential for regulating the structural integrity of the Golgi and for mediating vesicular trafficking to and from this organelle.[4][6][7] Beyond its role in the Golgi, PI4KIIIβ is involved in a variety of cellular functions, including cell shape regulation, migration, focal adhesion disassembly, and the activation of signaling pathways like the Akt pathway.[5][8][9]

The Core Mechanism of Action of PI4KIIIβ Inhibitors

The fundamental mechanism of action for PI4KIIIβ inhibitors is the direct competitive inhibition of the enzyme's kinase activity.[1] Crystallographic studies have revealed that these small molecule inhibitors occupy the binding site for the adenine (B156593) ring of ATP, the enzyme's phosphate (B84403) donor.[10] By blocking the ATP-binding pocket, inhibitors prevent the transfer of a phosphate group from ATP to phosphatidylinositol, thereby halting the production of PI4P.[1][10] This reduction in cellular PI4P levels is the primary event that disrupts all downstream processes reliant on PI4KIIIβ activity.[1]

Caption: PI4KIIIβ inhibitors competitively bind to the ATP pocket, blocking PI4P synthesis.

Pathophysiological Roles and Therapeutic Applications

The essential functions of PI4KIIIβ in cellular processes make it a critical host factor for various pathologies, rendering it an attractive therapeutic target.

Antiviral Activity

A significant body of research has established PI4KIIIβ as a crucial host dependency factor for the replication of numerous positive-sense single-stranded RNA viruses, including enteroviruses (rhinovirus, poliovirus, coxsackievirus), coronaviruses (SARS-CoV), and Flaviviridae (Hepatitis C virus).[7][10][11][12][13] These viruses hijack the host cell's PI4KIIIβ to generate PI4P-enriched membranes, which are then remodeled into replication organelles (ROs) or "viral factories".[6][11][12][14] These ROs provide a scaffold that concentrates viral proteins, RNA, and cellular factors, creating an optimal environment for efficient viral replication while shielding the virus from host immune surveillance.

PI4KIIIβ inhibitors disrupt this process by depleting the pool of PI4P at the sites of replication.[12] The lack of PI4P prevents the formation and maintenance of the specialized membrane structures required for the viral replication machinery, thereby potently inhibiting viral proliferation.[7][11] This host-targeting mechanism offers the advantage of broad-spectrum activity against multiple viruses and a higher barrier to the development of drug resistance compared to drugs that target viral proteins.[13][15]

Caption: PI4KIIIβ inhibitors block viral replication by preventing PI4P-rich organelle formation.

Anticancer Activity

Aberrant signaling through the PI3K/Akt pathway is a hallmark of many cancers, promoting cell survival, proliferation, and growth.[1][9] PI4KIIIβ has been identified as an activator of this pathway.[9] Overexpression of PI4KIIIβ in breast cancer cells leads to increased Akt phosphorylation and activation in a manner dependent on PI(3,4,5)P₃ production.[9] Interestingly, this activation can be independent of PI4KIIIβ's kinase activity and may involve its interaction with the small GTPase Rab11a, which regulates endosomal recycling.[9][16]

Nevertheless, several potent PI4KIIIβ inhibitors have demonstrated significant antitumor activity by inhibiting the PI3K/Akt axis.[17] For example, "PI4KIII beta inhibitor 5" induces apoptosis, G2/M phase cell cycle arrest, and autophagy in cancer cells by suppressing this pathway.[17] This suggests that while kinase-independent functions exist, the kinase activity is also a viable target for cancer therapy, particularly in tumors where PI4KIIIβ is overexpressed.[9][17]

Caption: PI4KIIIβ can activate the pro-survival Akt pathway, a process blocked by its inhibitors.

Quantitative Data on PI4KIIIβ Inhibitors

The development of PI4KIIIβ inhibitors has yielded numerous compounds with varying potency and selectivity. The tables below summarize key quantitative data for several representative inhibitors.

Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀)

| Compound | PI4KIIIβ IC₅₀ (nM) | PI4KIIIα IC₅₀ (nM) | Selectivity (α vs β) | Other Kinase Activity | Reference(s) |

|---|---|---|---|---|---|

| PI4KIII beta inhibitor 5 | 19 | - | - | Inhibits PI3K/AKT axis | [4][17] |

| 7f (KR-27370) | 16 | >10,000 | >625x | - | [14] |

| PIK-93 | 19 | - | - | PI3Kγ (16 nM), PI3Kα (39 nM) | [9][18][19] |

| BF738735 | 5.7 | 1,700 | ~300x | - | [18] |

| UCB9608 | 11 | - | - | Selective | [18][19] |

| BQR695 | ~90 | - | - | - | [7][19] |

| PI4KIIIbeta-IN-10 | 3.6 | Weak inhibition | - | Weak inhibition of PI3KC2γ, PI3Kα |[19] |

Table 2: Antiviral Activity (EC₅₀) and Cytotoxicity (CC₅₀)

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|---|---|

| 7f | hRV-B14 | H1HeLa | 0.008 | >37 | >4638 | [14] |

| 7f | hRV-A16 | H1HeLa | 0.0068 | >21.2 | >3116 | [14] |

| 7f | EV-A71 | - | - | - | - | [14] |

| Enviroxime | EV71 | RD | ~0.1 (0.5 µg/ml used) | - | - | [20] |

| PIK-93 | EV71 | RD | ~0.25 | - | - | [20] |

| N373 | EV-A71 | - | <1.0 | - | - |[12] |

Key Experimental Protocols

Verifying the mechanism of action of PI4KIIIβ inhibitors requires a combination of in vitro biochemical assays, cell-based functional assays, and advanced imaging techniques.

In Vitro Kinase Activity Assay (Adapta™ TR-FRET Assay)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI4KIIIβ. The assay quantifies the amount of ADP produced during the kinase reaction.

-

Principle: A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay that detects ADP. The kinase reaction is performed, then stopped. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are added. In the absence of ADP from the kinase reaction, the tracer binds the antibody, resulting in a high FRET signal. ADP produced by the kinase competes with the tracer, reducing the FRET signal.

-

Materials:

-

Purified recombinant PI4KIIIβ enzyme.

-

Adapta™ Eu-labeled Antibody.

-

Adapta™ Tracer.

-

PI:PS Lipid Kinase Substrate.

-

ATP.

-

Kinase Buffer.

-

Test inhibitor compounds.

-

384-well assay plates.

-

TR-FRET compatible plate reader.

-

-

Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to a 4x final concentration.

-

Reaction Setup: To triplicate wells of a 384-well plate, add 2.5 µL of the 4x inhibitor solution.

-

Kinase Addition: Add 2.5 µL of 4x PI4KIIIβ enzyme solution to each well.

-

Reaction Initiation: Start the reaction by adding 5 µL of a 2x solution of substrate (PI:PS) and ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes.

-

Detection: Stop the reaction by adding 5 µL of a solution containing EDTA, Eu-labeled anti-ADP antibody, and the Alexa Fluor® 647 ADP tracer.

-

Equilibration: Incubate for at least 30 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor (Alexa Fluor® 647) and donor (Europium) wavelengths.

-

Analysis: Calculate the emission ratio and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[21]

-

Caption: Standard workflow for determining inhibitor IC₅₀ using a TR-FRET based kinase assay.

PI4P Visualization in Live Cells Using Biosensors

This protocol allows for the direct visualization of the effect of inhibitors on the cellular localization and abundance of PI4P.

-

Principle: Cells are transfected with a plasmid encoding a fluorescently-tagged PI4P-binding domain. Common biosensors include the PH domain of FAPP1 (GFP-FAPP1) or the P4M domain from a Legionella protein (GFP-P4M), which specifically bind to PI4P.[5] In untreated cells, fluorescence localizes primarily to the Golgi. Treatment with a PI4KIIIβ inhibitor causes a rapid redistribution of the fluorescent signal from the Golgi to the cytoplasm, indicating a depletion of the Golgi PI4P pool.[9]

-

Materials:

-

Cell line (e.g., NIH3T3, BT549, HeLa).

-

Plasmid DNA for a PI4P biosensor (e.g., pEGFP-FAPP1-PH).

-

Transfection reagent (e.g., Lipofectamine).

-

Glass-bottom imaging dishes.

-

Live-cell imaging confocal microscope with environmental chamber (37°C, 5% CO₂).

-

Test inhibitor and vehicle control (DMSO).

-

-

Methodology:

-

Cell Seeding: Seed cells onto glass-bottom imaging dishes 24 hours prior to transfection.

-

Transfection: Transfect cells with the PI4P biosensor plasmid according to the manufacturer's protocol. Allow 18-24 hours for protein expression.

-

Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.

-

Baseline Imaging: Identify a transfected cell showing clear Golgi localization of the fluorescent biosensor. Acquire a series of baseline images.

-

Inhibitor Addition: Carefully add the PI4KIIIβ inhibitor (or DMSO control) to the imaging medium at the desired final concentration.

-

Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes to capture the dynamics of biosensor redistribution.

-

Analysis: Analyze the image series to observe the change in fluorescence intensity at the Golgi versus the cytoplasm over time. Quantify the loss of Golgi-localized signal.[9]

-

Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay is used to determine the 50% effective concentration (EC₅₀) of a compound, which is the concentration that inhibits viral-induced cell death by 50%.

-

Principle: Many viruses cause visible damage and death to host cells, a phenomenon known as the cytopathic effect (CPE). The assay measures the ability of a compound to protect cells from CPE. Cell viability is typically quantified using a colorimetric or fluorometric reagent (e.g., MTS, resazurin).

-

Materials:

-

Susceptible host cell line (e.g., H1HeLa for rhinovirus).

-

Virus stock with a known titer.

-

96-well cell culture plates.

-

Cell culture medium.

-

Test inhibitor compounds.

-

Cell viability assay reagent (e.g., CellTiter 96 AQueous One Solution).

-

Plate reader.

-

-

Methodology:

-

Cell Seeding: Seed host cells into a 96-well plate and grow to ~90% confluency.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Treatment and Infection: Remove the old medium from the cells. Add the compound dilutions to the wells. Subsequently, add a standardized amount of virus to achieve near-complete CPE in untreated wells within 2-3 days. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

Incubation: Incubate the plate at the optimal temperature for viral replication (e.g., 33-37°C) for 48-72 hours, until ~100% CPE is observed in the "virus only" control wells.

-

Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence on a plate reader.

-

Analysis: Normalize the data with the "cells only" control as 100% viability and the "virus only" control as 0% viability. Plot the percentage of CPE inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the EC₅₀. A parallel assay without virus is run to determine the 50% cytotoxic concentration (CC₅₀).[15]

-

Conclusion and Future Directions

PI4KIIIβ inhibitors represent a compelling class of therapeutic agents with a well-defined mechanism of action. By directly blocking the production of PI4P, they effectively disrupt cellular processes that are fundamental to both viral replication and cancer cell signaling. The host-targeting antiviral strategy is particularly promising for developing broad-spectrum therapeutics that are less susceptible to viral resistance. In oncology, their ability to modulate the PI3K/Akt pathway provides a clear rationale for their development.

Future research will likely focus on improving the selectivity and pharmacokinetic properties of these inhibitors to minimize potential off-target effects and toxicity.[22] Given the kinase-independent roles of PI4KIIIβ, further investigation is needed to fully understand the complete cellular impact of these inhibitors. Combination therapies, pairing PI4KIIIβ inhibitors with direct-acting antivirals or other anticancer agents, may also offer synergistic benefits and represent a promising avenue for future clinical development.

References

- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]

- 2. jneurosci.org [jneurosci.org]

- 3. PI4KIIIβ Activity Regulates Lateral Root Formation Driven by Endocytic Trafficking to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI4KB phosphatidylinositol 4-kinase beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 19. selleckchem.com [selleckchem.com]

- 20. journals.asm.org [journals.asm.org]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. Unveiling the Plasmodium inositol (pyro)phosphate pathway: Highlighting inositol polyphosphate multikinase as a novel therapeutic target for malaria | PLOS One [journals.plos.org]

An In-depth Technical Guide to the PI4KIII Beta Signaling Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This lipid second messenger plays a pivotal role in the regulation of membrane trafficking, organelle identity, and the recruitment of various effector proteins. The essential functions of PI4KIIIβ have brought it to the forefront of research, particularly in the contexts of viral infections and cancer. Numerous viruses, including enteroviruses and rhinoviruses, hijack the host cell's PI4KIIIβ to create PI4P-enriched replication organelles, making it a prime target for broad-spectrum antiviral therapies. Furthermore, emerging evidence implicates PI4KIIIβ in cancer progression through its influence on critical signaling cascades such as the PI3K/Akt pathway. This guide provides a comprehensive overview of the PI4KIIIβ signaling pathway, the mechanism of its inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their study.

The PI4KIII Beta Signaling Pathway: A Central Regulator of Cellular Processes

PI4KIIIβ is a key enzyme that phosphorylates the 4'-hydroxyl group of the inositol (B14025) ring of phosphatidylinositol (PI), leading to the formation of phosphatidylinositol 4-phosphate (PI4P).[1][2][3][4] This seemingly simple reaction has profound consequences for cellular function, as PI4P acts as a critical lipid second messenger, primarily at the Golgi apparatus, where PI4KIIIβ is predominantly localized.[2]

The primary mechanism by which PI4P exerts its effects is through the recruitment of a diverse array of effector proteins containing PI4P-binding domains, such as the Pleckstrin Homology (PH) domain. These interactions are central to several key cellular processes:

-

Viral Replication: A significant body of research has established PI4KIIIβ as a crucial host factor for the replication of a wide range of RNA viruses, including enteroviruses, rhinoviruses, and poliovirus.[3][5][6] These viruses subvert the host's PI4KIIIβ to generate PI4P-rich membranous structures that serve as replication organelles.[6] This enrichment of PI4P facilitates the recruitment of other viral and host factors necessary for the assembly of the viral replication machinery.[6]

-

Membrane Trafficking and Cytokinesis: PI4KIIIβ plays a vital, kinase-independent role in membrane trafficking events through its interaction with the small GTPase Rab11a.[2][7] This interaction is essential for processes such as cytokinesis, the final stage of cell division.[2] The PI4KIIIβ-Rab11a complex helps coordinate the delivery of new membrane to the cleavage furrow, ensuring the successful separation of daughter cells.[2]

-

Lipid Transport: PI4KIIIβ-generated PI4P is instrumental in the non-vesicular transport of lipids between organelles. This is exemplified by its roles in:

-

Ceramide Transport: PI4KIIIβ is a key regulator of the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in the synthesis of sphingomyelin.[8] This process is mediated by the ceramide transfer protein (CERT), which contains a PH domain that binds to PI4P at the Golgi, facilitating the transfer of ceramide.[8]

-

Cholesterol Transport: The PI4P generated by PI4KIIIβ recruits oxysterol-binding protein (OSBP) to the ER-Golgi membrane contact sites.[6][9] OSBP then facilitates the transport of cholesterol from the ER to the Golgi in exchange for PI4P.[6]

-

-

Cancer Signaling: Aberrant PI4KIIIβ activity has been implicated in the progression of certain cancers, notably breast cancer.[10] PI4KIIIβ can activate the pro-survival PI3K/Akt signaling pathway.[10] Interestingly, this activation can occur through both kinase-dependent and -independent mechanisms, the latter involving the interaction with Rab11a to promote endosomal trafficking and signaling.[10]

Mechanism of Action of PI4KIII Beta Inhibitors

PI4KIIIβ inhibitors are small molecules designed to specifically block the catalytic activity of the enzyme. By binding to the ATP-binding pocket of PI4KIIIβ, these inhibitors prevent the phosphorylation of PI to PI4P.[3][5] The resulting depletion of PI4P disrupts the downstream signaling pathways that rely on this lipid second messenger.

The primary consequence of PI4KIIIβ inhibition, particularly in the context of viral infections, is the disruption of the formation of viral replication organelles.[3][5] Without the PI4P-rich environment, the recruitment of essential viral and host proteins to the replication sites is impaired, leading to a potent block in viral replication.[3][5] This mechanism of action is the basis for the development of broad-spectrum antiviral agents targeting PI4KIIIβ. In the context of cancer, PI4KIIIβ inhibitors can attenuate the PI3K/Akt signaling pathway, potentially leading to decreased cell proliferation and survival.[10]

Quantitative Data on PI4KIII Beta Inhibitors

The potency and selectivity of PI4KIIIβ inhibitors are critical parameters for their development as therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key PI4KIIIβ inhibitors against PI4KIIIβ and other related kinases.

| Inhibitor | Target | IC50 (nM) | Reference(s) |

| BF738735 | PI4KIIIβ | 5.7 | [3][5][9] |

| PI4KIIIα | 1700 | [3][5][9][11] | |

| PIK-93 | PI4KIIIβ | 19 | [1] |

| PI3Kα | 39 | [1] | |

| PI3Kβ | 590 | [1] | |

| PI3Kγ | 16 | [1] | |

| PI3Kδ | 120 | [1] |

Experimental Protocols

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to measure the kinase activity of PI4KIIIβ and the inhibitory effect of compounds.

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

PI:PS lipid kinase substrate (e.g., from Promega)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

PI4KIIIβ inhibitor of interest (e.g., BF738735)

-

Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the PI4KIIIβ inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.

-

Thaw the PI:PS substrate and prepare a working solution in Kinase Reaction Buffer.

-

Prepare a solution of PI4KIIIβ enzyme in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

Prepare the ATP solution at the desired concentration (e.g., 10 µM) in Kinase Reaction Buffer.

-

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[12][13][14]

-

-

Kinase Reaction:

-

To each well of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).

-

Add 2 µL of the PI4KIIIβ enzyme solution to each well.

-

Add 2 µL of the PI:PS substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assay: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines a method to assess the antiviral activity of PI4KIIIβ inhibitors by measuring the inhibition of virus-induced cell death.[15][16][17][18][19]

Materials:

-

Susceptible host cell line (e.g., HeLa or Vero cells)

-

Enterovirus or Rhinovirus stock

-

PI4KIIIβ inhibitor of interest

-

Cell culture medium (e.g., DMEM supplemented with 2% FBS)

-

96-well cell culture plates

-

Neutral Red solution

-

Destaining solution (50% ethanol, 1% acetic acid in water)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the PI4KIIIβ inhibitor in cell culture medium.

-

Remove the growth medium from the cell plate and add the diluted inhibitor to the appropriate wells. Include wells with medium only (cell control) and medium with DMSO (vehicle control).

-

-

Virus Infection:

-

Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that will cause approximately 80-90% CPE within 48-72 hours.

-

Add the diluted virus to all wells except the cell control wells.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for virus replication (e.g., 37°C) for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

-

CPE Quantification with Neutral Red:

-

Remove the medium from the wells and add 100 µL of Neutral Red solution to each well.

-

Incubate for 2-3 hours to allow the viable cells to take up the dye.

-

Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destaining solution to each well.

-

Shake the plate for 10 minutes to extract the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control and virus control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 (50% effective concentration).

-

In parallel, perform a cytotoxicity assay without the virus to determine the CC50 (50% cytotoxic concentration) of the inhibitor.

-

Cell-Based Assay: PI4P Immunofluorescence Staining

This protocol describes a method to visualize and quantify the levels of PI4P in cells treated with a PI4KIIIβ inhibitor.[20][21][22]

Materials:

-

Cells of interest grown on glass coverslips

-

PI4KIIIβ inhibitor of interest

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% saponin)

-

Blocking buffer (e.g., PBS with 5% goat serum and 0.1% saponin)

-

Primary antibody against PI4P (e.g., mouse anti-PI4P IgM)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgM-Alexa Fluor 488)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat the cells grown on coverslips with the PI4KIIIβ inhibitor at the desired concentration and for the desired time. Include a vehicle-treated control.

-

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.

-

-

Antibody Staining:

-

Incubate the cells with the primary anti-PI4P antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS containing 0.1% saponin.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% saponin.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Image Analysis:

-

Quantify the fluorescence intensity of the PI4P staining in the Golgi region (identified by morphology or co-staining with a Golgi marker) using image analysis software.

-

Compare the PI4P levels between inhibitor-treated and control cells.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI4KIIIβ Signaling Pathway.

Caption: ADP-Glo™ Kinase Assay Workflow.

Caption: CPE Inhibition Assay Workflow.

Conclusion

The PI4KIIIβ signaling pathway is a complex and multifaceted system with profound implications for human health and disease. Its essential role in viral replication has made it a highly attractive target for the development of broad-spectrum antiviral drugs. Furthermore, its emerging connection to cancer signaling opens up new avenues for therapeutic intervention. The development of potent and selective PI4KIIIβ inhibitors, coupled with robust experimental methodologies, will be instrumental in further dissecting the intricacies of this pathway and translating this knowledge into effective clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]

- 4. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phosphatidylinositol-4 kinase III beta and oxysterol-binding protein accumulate unesterified cholesterol on poliovirus-induced membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatidylinositol 4-kinase IIIbeta regulates the transport of ceramide between the endoplasmic reticulum and Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI4KIIIβ Inhibitor, BF738735 | 1436383-95-7 [sigmaaldrich.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ulab360.com [ulab360.com]

- 13. promega.com [promega.com]

- 14. ulab360.com [ulab360.com]

- 15. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Multifaceted Role of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ): A Technical Guide

Executive Summary: Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) is a crucial lipid kinase that catalyzes the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a precursor for other important phosphoinositides. Primarily localized to the Golgi apparatus, PI4KIIIβ is a central regulator of membrane trafficking, cell migration, and signal transduction. Beyond its catalytic activity, it functions as a scaffold, interacting with key regulatory proteins like the small GTPase Rab11a. Its fundamental roles in cellular homeostasis are underscored by its hijacking by numerous RNA viruses and parasites for their replication, and its dysregulation in diseases such as cancer. This makes PI4KIIIβ a significant area of research and a promising target for novel therapeutic interventions.

Introduction to Phosphatidylinositol 4-Kinases

The mammalian phosphatidylinositol 4-kinase (PI4K) family comprises four enzymes responsible for phosphorylating the D4 position of the inositol (B14025) ring of phosphatidylinositol (PI) to produce PI4P.[1] These enzymes are categorized into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ).[1] PI4KIIIβ, the focus of this guide, is a Type III kinase that is structurally and evolutionarily related to the well-studied phosphatidylinositol 3-kinases (PI3Ks).[2] It is essential for generating the PI4P pool at the Golgi complex, which is critical for the organelle's structure and function.[3][4]

Molecular Structure and Functional Domains

PI4KIIIβ is a soluble protein with a distinct multi-domain architecture that dictates its activity, localization, and protein-protein interactions.[5][6]

-

N-Terminal Region: This proline-rich region is largely unstructured and contains a binding site for the Golgi adaptor protein ACBD3, which is crucial for its recruitment and function in specific contexts, including viral replication.[5][7]

-

Central Helical Domain: This domain is responsible for the kinase-independent interaction with the small GTPase Rab11a, a key regulator of endosomal recycling.[3][5]

-

Kinase Domain: Located at the C-terminus, this domain contains the ATP-binding site and the catalytic machinery for phosphorylating PI.[3][5] It is composed of an N-lobe and a C-lobe, with the active site situated in the cleft between them.[3] A disordered loop within this domain contains a binding site for 14-3-3 proteins, which stabilize the enzyme in its active conformation following phosphorylation by Protein Kinase D (PKD).[5][6]

Core Functions and Signaling Pathways

PI4KIIIβ's functions are diverse, stemming from both its catalytic activity and its role as a protein scaffold.

Catalytic Function: PI4P Synthesis

The canonical function of PI4KIIIβ is the ATP-dependent phosphorylation of PI to generate PI4P.[8][9] This PI4P pool, particularly at the Golgi, acts as a docking site for effector proteins containing PI4P-binding domains (e.g., PH, FAPP), thereby regulating membrane trafficking and lipid transport.[3][6] PI4P is also a critical precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂) and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P₃), lipids with vital roles in signal transduction.[1][2]

Regulation of Cell Migration and Adhesion

PI4KIIIβ is a key regulator of cell motility.[8][9] Studies have shown that the loss of PI4KIIIβ expression leads to decreased cell migration, altered cell shape, and an increased number of focal adhesions (FAs).[8][9] During migration, PI4P-containing vesicles are transported to the cell's leading edge, where they tether to and fuse with FAs. This fusion event is associated with FA disassembly, a critical step for cell movement.[8] This regulatory role is dependent on the kinase activity of PI4KIIIβ but appears to be independent of its interaction with Rab11a.[8]

References

- 1. Mammalian phosphatidylinositol 4-kinases as modulators of membrane trafficking and lipid signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior | Journal of Neuroscience [jneurosci.org]

- 3. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of phosphatidylinositol 4-kinase III beta (PI4KB) regulation and their role in human disease [dspace.library.uvic.ca]

- 5. PI4KB - Wikipedia [en.wikipedia.org]

- 6. uochb.cz [uochb.cz]

- 7. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell lipid kinase, has emerged as a critical proviral factor for the replication of a broad range of positive-strand RNA viruses. These viruses, including significant human pathogens from the Picornaviridae, Flaviviridae, and Coronaviridae families, hijack PI4KIIIβ to remodel intracellular membranes, creating specialized microenvironments known as replication organelles. These organelles, enriched in the PI4KIIIβ product phosphatidylinositol 4-phosphate (PI4P), are essential for viral RNA synthesis. The dependency of multiple viruses on this host factor has positioned PI4KIIIβ as a promising target for the development of broad-spectrum antiviral therapies. This technical guide provides an in-depth overview of the role of PI4KIIIβ in viral replication, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular pathways involved.

The Role of PI4KIIIβ in the Viral Life Cycle

PI4KIIIβ is a cellular enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide involved in regulating membrane trafficking and signaling, primarily at the Golgi apparatus.[1][2][3] Many positive-strand RNA viruses have evolved sophisticated mechanisms to subvert this host kinase to facilitate their replication.

The central function of PI4KIIIβ in viral replication is the generation of PI4P-enriched membranes that serve as scaffolds for the assembly of viral replication complexes.[2][4] This process is initiated by the recruitment of PI4KIIIβ to specific intracellular membranes by viral proteins. The localized accumulation of PI4P then alters the membrane composition and recruits other host and viral factors necessary for RNA synthesis. For instance, the enteroviral RNA polymerase 3Dpol has been shown to preferentially bind to PI4P lipids.[5]

Viral Hijacking of PI4KIIIβ: Diverse Recruitment Strategies

Viruses employ distinct strategies to recruit PI4KIIIβ to their sites of replication.

-

Enteroviruses (e.g., Poliovirus, Coxsackievirus, Rhinovirus): The non-structural protein 3A plays a pivotal role in recruiting PI4KIIIβ.[6][7] This recruitment can be mediated through interactions with host adaptor proteins like acyl-coenzyme A binding domain containing 3 (ACBD3) and the guanine (B1146940) nucleotide exchange factor GBF1, which in turn regulates the small GTPase Arf1.[6][8][9][10] However, for some enteroviruses like coxsackievirus B3 and human rhinovirus, PI4KIIIβ recruitment by 3A appears to be independent of GBF1 and ACBD3.[6][7]

-

Hepatitis C Virus (HCV): While PI4KIIIα is considered the primary PI4K isoform hijacked by HCV non-structural protein 5A (NS5A), PI4KIIIβ has also been implicated in the replication of certain HCV genotypes.[11][12][13][14] NS5A does not appear to directly interact with PI4KIIIβ.[12]

-

Coronaviruses (e.g., SARS-CoV): PI4KIIIβ has been shown to be involved in the entry of SARS-CoV.[5] Silencing of PI4KIIIβ inhibits viral entry at a stage after virus binding and internalization but before fusion with late endosomes.[5] More recent studies have also implicated PI4KIIIβ in the replication of common human coronaviruses, where its activity is regulated by protein kinase D (PKD).[1]

Quantitative Analysis of PI4KIIIβ's Role in Viral Replication

The critical role of PI4KIIIβ in viral replication is underscored by quantitative data from studies involving genetic knockdown and pharmacological inhibition.

Table 1: Effect of PI4KIIIβ siRNA Knockdown on Viral Replication

| Virus | Cell Line | siRNA Target | Reduction in Viral Replication | Reference |

| Aichi Virus | Vero | PI4KB | ~99% reduction in luciferase activity | [15] |

| Poliovirus | HeLa | PI4KIIIβ | Significant reduction in replicon growth | [10] |

| Aichi Virus | HeLa | PI4KIIIβ | Significant reduction in replicon growth | [10] |

| Human Rhinovirus (HRV) | - | PI4KB | Reduction in HRV replication | [16] |

| SARS-CoV | - | PI4KIIIβ | Strong inhibition of Spike-mediated entry | [5] |

Table 2: Antiviral Activity of PI4KIIIβ Inhibitors

| Compound | Virus | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |

| Compound 1 | Coxsackievirus B3 (CVB3) | - | IC50: 5.7 nM (PI4KIIIβ) | - | ~300-fold selectivity over PI4KIIIα | [17] |

| Compound 2 | Coxsackievirus B3 (CVB3) | - | IC50: 91 nM (PI4KIIIβ) | - | High selectivity for PI4KIIIβ | [17] |

| Aminothiazole Series | Human Rhinovirus (HRV) | - | Good correlation with PI4KIIIβ inhibition | - | - | [16] |

| Bithiazole derivatives | hRV2, hRV14 | - | Low micromolar | - | - | [18] |

| BQR695 | HCoV-OC43, HCoV-NL63, HCoV-229E | Vero-E6 | Significant reduction in replication | Non-toxic concentrations | - | [1] |

| CRT0066101 (PKD inhibitor affecting PI4KIIIβ) | HCoV-OC43, HCoV-NL63, HCoV-229E | Vero-E6 | Significant reduction at 3 µM | > 3 µM | - | [1] |

Signaling Pathways and Experimental Workflows

Viral Recruitment of PI4KIIIβ

Experimental Workflow for Studying PI4KIIIβ Inhibition

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and provide a comprehensive guide for key experiments.

siRNA-Mediated Knockdown of PI4KIIIβ

This protocol describes the transient silencing of PI4KIIIβ expression in cultured cells to assess its impact on viral replication.

Materials:

-

Target cells (e.g., HeLa, Vero)

-

siRNA targeting PI4KIIIβ and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

-

6-well plates

-

Reagents for Western blotting or RT-qPCR for knockdown validation

-

Virus stock

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Knockdown Validation: After incubation, harvest a subset of cells to validate PI4KIIIβ knockdown by Western blotting or RT-qPCR.

-

Viral Infection: Infect the remaining PI4KIIIβ-depleted and control cells with the virus of interest at a specific multiplicity of infection (MOI).

-

Analysis: At desired time points post-infection, harvest cell lysates or supernatants to quantify viral replication via RT-qPCR, plaque assay, or TCID50 assay.

Immunofluorescence Staining for PI4P

This protocol allows for the visualization of PI4P distribution within cells, which is expected to be altered during viral infection.[19]

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

50 mM NH4Cl in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-PI4P antibody (e.g., from Echelon Biosciences)

-

Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Preparation: Seed and infect cells on coverslips as required for the experiment.

-

Fixation: Wash cells twice with PBS and fix with 4% PFA for 20 minutes at room temperature.

-

Quenching: Wash three times with PBS and incubate with 50 mM NH4Cl in PBS for 10 minutes to quench free aldehyde groups.

-

Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Wash three times with PBS and block with 5% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with anti-PI4P primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS and stain nuclei with DAPI or Hoechst for 5 minutes.

-

Mounting and Imaging: Wash twice with PBS, mount the coverslips on microscope slides using mounting medium, and image using a fluorescence or confocal microscope.

In Vitro PI4KIIIβ Kinase Assay

This assay measures the enzymatic activity of PI4KIIIβ and can be used to determine the IC50 of inhibitory compounds.[17][20][21]

Materials:

-

Recombinant PI4KIIIβ enzyme

-

PI substrate (e.g., PI liposomes)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP or unlabeled ATP

-

Test compounds

-

EDTA to stop the reaction

-

Method for detecting PI4P production (e.g., thin-layer chromatography for radiolabeled product, or an ELISA-based assay like the PI4-Kinase Activity Assay from Echelon Biosciences)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, PI substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add recombinant PI4KIIIβ to the reaction mixture.

-

Initiation: Start the reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding EDTA.

-

Detection:

-

Radiolabeled method: Extract the lipids and separate them by thin-layer chromatography. Visualize the radiolabeled PI4P by autoradiography and quantify using a phosphorimager.

-

ELISA method: Follow the manufacturer's protocol for the PI4-Kinase Activity Assay kit to quantify the amount of PI4P produced.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a suitable software.

Viral RNA Quantification by RT-qPCR

This protocol is used to quantify the amount of viral RNA in infected cells or supernatants as a measure of viral replication.[22][23][24][25][26]

Materials:

-

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

-

One-step RT-qPCR kit (e.g., TaqMan Fast Virus 1-Step Master Mix)

-

Primers and probe specific for the viral genome

-

RT-qPCR instrument

-

Viral RNA standard for absolute quantification (optional)

Procedure:

-

RNA Extraction: Extract viral RNA from cell lysates or supernatants according to the manufacturer's protocol of the RNA extraction kit.

-

RT-qPCR Reaction Setup: a. Prepare a master mix containing the one-step RT-qPCR mix, specific primers, and probe. b. Add the extracted RNA to the master mix in a qPCR plate. Include a no-template control and, if available, a standard curve of known RNA concentrations.

-

RT-qPCR Program: Run the following program on an RT-qPCR instrument:

-

Reverse Transcription: 50-55°C for 10-30 minutes.

-

Initial Denaturation: 95°C for 3-10 minutes.

-

Cycling (40-45 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Relative quantification can be performed using the ΔΔCt method, or absolute quantification can be determined from the standard curve.

Determination of EC50 and CC50

These values are crucial for evaluating the efficacy and toxicity of antiviral compounds.[16][27][28][29][30][31]

EC50 (50% Effective Concentration) Determination:

-

Seed cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Infect the cells with the virus at a specific MOI.

-

Immediately after infection, add the serially diluted compound to the wells.

-

Incubate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Measure the extent of viral replication in each well using a suitable method, such as a cytopathic effect (CPE) reduction assay, a reporter virus assay, or by quantifying viral RNA via RT-qPCR.

-

Plot the percentage of inhibition of viral replication against the compound concentration and calculate the EC50 value.

CC50 (50% Cytotoxic Concentration) Determination:

-

Seed cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of the test compound to the wells (without virus).

-

Incubate for the same duration as the EC50 assay.

-

Measure cell viability using a colorimetric assay such as MTT, XTT, or a luminescent assay like CellTiter-Glo.

-

Plot the percentage of cell viability against the compound concentration and calculate the CC50 value.

Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Conclusion

PI4KIIIβ is a pivotal host factor that is exploited by a multitude of RNA viruses for the construction of their replication organelles. The kinase's essential role in generating a PI4P-rich environment for viral RNA synthesis has made it a compelling target for the development of broad-spectrum antiviral drugs. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in virology and drug discovery to further investigate the intricate virus-host interactions involving PI4KIIIβ and to advance the development of novel antiviral strategies targeting this key cellular enzyme. The continued exploration of the molecular mechanisms governing PI4KIIIβ's function in viral replication will undoubtedly unveil new avenues for therapeutic intervention against a wide array of viral diseases.

References

- 1. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylinositol 4-kinases: hostages harnessed to build panviral replication platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Enterovirus 3A Facilitates Viral Replication by Promoting Phosphatidylinositol 4-Kinase IIIβ–ACBD3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The 3A Protein from Multiple Picornaviruses Utilizes the Golgi Adaptor Protein ACBD3 To Recruit PI4KIIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. Hepatitis C virus stimulates the phosphatidylinositol 4-kinase III alpha-dependent phosphatidylinositol 4-phosphate production that is essential for its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The lipid kinase phosphatidylinositol-4 kinase III alpha regulates the phosphorylation status of hepatitis C virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. usiena-air.unisi.it [usiena-air.unisi.it]

- 19. researchgate.net [researchgate.net]

- 20. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 21. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimized protocol for a quantitative SARS-CoV-2 duplex RT-qPCR assay with internal human sample sufficiency control - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mcgill.ca [mcgill.ca]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 28. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 30. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 31. labinsights.nl [labinsights.nl]

The Central Role of PI4KIIIβ in RNA Virus Replication: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a crucial host cell lipid kinase that has emerged as a key factor in the replication of a broad range of positive-strand RNA viruses. By catalyzing the synthesis of phosphatidylinositol 4-phosphate (PI4P), PI4KIIIβ plays a pivotal role in the formation of viral replication organelles—specialized intracellular membrane structures that provide a scaffold for viral RNA synthesis. The dependence of numerous pathogenic viruses on this host enzyme makes PI4KIIIβ an attractive target for the development of broad-spectrum antiviral therapies. This technical guide provides an in-depth overview of the role of PI4KIIIβ in RNA virus replication, detailed experimental protocols for its study, and a summary of quantitative data on its inhibition.

The Mechanism of PI4KIIIβ in the Viral Life Cycle

PI4KIIIβ is a member of the phosphatidylinositol 4-kinase family, which phosphorylates phosphatidylinositol (PI) to generate PI4P. In uninfected cells, PI4KIIIβ is primarily localized to the Golgi apparatus, where it is involved in regulating membrane trafficking.[1][2] Many RNA viruses have evolved mechanisms to hijack PI4KIIIβ and recruit it to their sites of replication. This recruitment leads to the accumulation of PI4P on these nascent viral replication organelles, which is essential for the assembly and function of the viral replication machinery.[1][3]

The recruitment of PI4KIIIβ is often mediated by the interaction of viral non-structural proteins with host cell factors. For many enteroviruses, the viral protein 3A plays a central role in this process.[4][5] The precise mechanism of recruitment is an area of active research, with evidence pointing to the involvement of host adaptor proteins such as acyl-coenzyme A binding domain containing 3 (ACBD3) and potentially the guanine (B1146940) nucleotide exchange factor GBF1 and the small GTPase Arf1.[5][6][7] For Hepatitis C virus (HCV), the non-structural protein 5A (NS5A) has been shown to interact with and activate PI4KIIIα, a related kinase, to generate PI4P-rich membranes.[8][9][10][11][12]

The enrichment of PI4P at replication organelles is thought to contribute to viral replication in several ways:

-

Recruitment of Viral and Host Factors: PI4P can act as a lipid-based signaling molecule, recruiting other proteins containing PI4P-binding domains. This may include the viral RNA-dependent RNA polymerase and other host factors necessary for replication.[4][5]

-

Membrane Curvature and Organization: The accumulation of PI4P can alter the physical properties of membranes, promoting the curvature and budding required to form the vesicular structures of the replication organelles.

-

Lipid Homeostasis: The PI4P-rich environment can facilitate the transport of other lipids, such as cholesterol, to the replication organelles, further contributing to their specialized composition.[4]

Quantitative Data on PI4KIIIβ Inhibition

The essential role of PI4KIIIβ in viral replication has made it a compelling target for antiviral drug development. A number of small molecule inhibitors have been identified that show potent antiviral activity against a range of RNA viruses. The following tables summarize the in vitro efficacy of several PI4KIIIβ inhibitors.

| Inhibitor | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 1 | Coxsackievirus B3 (CVB3) | BGM | 77 | 65 | >844 | [13] |

| Poliovirus 1 | HeLa R19 | 4 | 11 | >2750 | [13] | |

| Rhinovirus 14 | HeLa R19 | 71 | 11 | >155 | [13] | |

| T-00127-HEV1 | Poliovirus 1 (pseudovirus) | RD | 770 | >125 | >162 | [14] |

| Enterovirus 71 | RD | 730 | >125 | >171 | [14] | |

| PIK93 | Poliovirus 1 (pseudovirus) | RD | 140 | >10 | >71 | [14] |

| Bithiazole Cmpd 4a | Human Rhinovirus 2 (hRV2) | HeLa | 1300 | >50 | >38 | [15] |

| Human Rhinovirus 14 (hRV14) | HeLa | 1200 | >50 | >42 | [15] | |

| Zika Virus (ZIKV) | Vero | 1200 | >50 | >42 | [15] | |

| SARS-CoV-2 | Vero E6 | 1800 | >50 | >28 | [15] | |

| BF738735 | Human Rhinovirus 2 (hRV2) | HeLa | 1100 | >50 | >45 | [15] |

| Human Rhinovirus 14 (hRV14) | HeLa | 1100 | >50 | >45 | [15] | |

| Zika Virus (ZIKV) | Vero | 1100 | >50 | >45 | [15] | |

| SARS-CoV-2 | Vero E6 | 1300 | >50 | >38 | [15] |

Key Experimental Protocols

Studying the role of PI4KIIIβ in viral replication involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

siRNA-Mediated Knockdown of PI4KIIIβ

This protocol describes how to specifically reduce the expression of PI4KIIIβ in cultured cells to assess its impact on viral replication.

Materials:

-

Human cell line susceptible to the virus of interest (e.g., HeLa, Huh-7, MRC-5)

-

siRNA targeting human PI4KB (and non-targeting control siRNA)

-

Lipofectamine RNAiMAX Transfection Reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

-

Virus stock

-

Reagents for quantifying viral replication (e.g., qPCR primers, antibodies for Western blot or immunofluorescence)

-

Reagents for assessing cell viability (e.g., CellTiter-Glo)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 10 pmol of siRNA (PI4KB-targeting or non-targeting control) into 50 µL of Opti-MEM.

-

In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 100 µL). Mix gently and incubate for 5 minutes at room temperature.

-

-

Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and 400 µL of complete growth medium. Gently rock the plate to mix.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for protein knockdown.

-

Confirmation of Knockdown: Harvest a subset of cells to confirm PI4KIIIβ knockdown by Western blot or qPCR.

-

Viral Infection:

-

Aspirate the medium from the remaining wells and infect the cells with the virus at a known multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the inoculum and add fresh medium.

-

-

Analysis of Viral Replication: At various time points post-infection (e.g., 24, 48, 72 hours), harvest the cells and/or supernatant.

-

Quantify viral RNA levels by RT-qPCR.

-

Quantify viral protein levels by Western blot.

-

Determine viral titers by plaque assay or TCID50.

-

-

Cell Viability Assay: In parallel, assess the viability of uninfected cells treated with the siRNAs to ensure the observed effects on viral replication are not due to cytotoxicity.

In Vitro PI4KIIIβ Kinase Assay

This protocol measures the enzymatic activity of PI4KIIIβ and can be used to screen for inhibitors.

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid kinase substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Adapta™ Universal Kinase Assay Kit (or similar non-radioactive method)

-

P81 phosphocellulose paper (for radioactive assay)

-

Phosphoric acid (for washing)

-

Scintillation counter

Procedure (Radioactive Method):

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

Kinase buffer

-

PI:PS substrate (e.g., 100 µM final concentration)

-

Test compound or DMSO vehicle control

-

Recombinant PI4KIIIβ enzyme (e.g., 50 ng)

-

-

Initiate Reaction: Start the reaction by adding [γ-32P]ATP (e.g., 10 µM final concentration, specific activity ~500 cpm/pmol).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop Reaction: Terminate the reaction by adding 80 µL of 1 M HCl.

-

Lipid Extraction: Add 160 µL of chloroform:methanol (1:1). Vortex and centrifuge to separate the phases.

-

Spotting: Spot the lower organic phase onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid.

-

Quantification: Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of PI4KIIIβ activity for each test compound compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Note: Non-radioactive kinase assays, such as the Adapta™ assay, are also widely used and measure ADP formation as an indicator of kinase activity.

Immunofluorescence Staining for PI4P and Viral Proteins

This protocol allows for the visualization of PI4P accumulation and its colocalization with viral proteins at replication organelles.

Materials:

-

Cells grown on glass coverslips

-

Virus stock

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Mouse anti-dsRNA (a marker for viral replication)

-

Rabbit anti-PI4P

-

Antibody against a specific viral protein (e.g., 3A or NS5A)

-

-

Secondary antibodies:

-

Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Alexa Fluor 594-conjugated goat anti-rabbit IgG

-

-

DAPI (for nuclear staining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding and Infection: Seed cells on glass coverslips in a 24-well plate. The next day, infect the cells with the virus.

-

Fixation: At the desired time point post-infection, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash three times with PBS and mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize the samples using a confocal microscope. Analyze the colocalization of PI4P with viral proteins and dsRNA.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the role of PI4KIIIβ. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Signaling Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. Another hijack! Some enteroviruses co‐opt the c10orf76/PI4KB complex for their own good | EMBO Reports [link.springer.com]

- 3. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recruitment of PI4KIIIβ to Coxsackievirus B3 Replication Organelles Is Independent of ACBD3, GBF1, and Arf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recruitment of PI4KIIIβ to the Golgi by ACBD3 is dependent on an upstream pathway of a SNARE complex and golgins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recruitment and activation of a lipid kinase by hepatitis C virus NS5A is essential for integrity of the membranous replication compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Lipid Kinase Phosphatidylinositol-4 Kinase III Alpha Regulates the Phosphorylation Status of Hepatitis C Virus NS5A | PLOS Pathogens [journals.plos.org]

- 9. Recruitment and activation of a lipid kinase by hepatitis C virus NS5A is essential for integrity of the membranous replication compartment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Regulatory Role of Phospholipids in Hepatitis C Virus Replication and Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

The Immunosuppressive Potential of PI4KIII Beta Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is emerging as a critical regulator of immune cell function, positioning it as a promising therapeutic target for a range of immunological disorders. This enzyme, responsible for the synthesis of the signaling lipid phosphatidylinositol 4-phosphate (PI4P), plays a pivotal role in the T-cell activation cascade. Inhibition of PI4KIIIβ has demonstrated potent immunosuppressive effects, including the attenuation of T-cell proliferation and cytokine production. This technical guide provides an in-depth overview of the mechanism of action of PI4KIIIβ inhibitors, with a focus on "PI4KIII beta inhibitor 3," presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways. The information contained herein is intended to support further research and drug development efforts in the field of immunomodulation.

Introduction

The adaptive immune response is a tightly regulated process, with T-cell activation being a central event. The T-cell receptor (TCR) signaling cascade, initiated by antigen presentation, leads to a series of intracellular events culminating in T-cell proliferation, differentiation, and the secretion of immunomodulatory cytokines. Dysregulation of this pathway can lead to autoimmune diseases, chronic inflammation, and organ transplant rejection.

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has been identified as a key upstream regulator of TCR signaling. By producing PI4P, PI4KIIIβ contributes to the pool of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial substrate for phospholipase C gamma 1 (PLCγ1). The activation of PLCγ1 is a critical juncture in T-cell activation, leading to the generation of second messengers that drive downstream signaling pathways. Consequently, inhibition of PI4KIIIβ presents a strategic approach to dampen excessive T-cell responses.

This guide focuses on the immunosuppressive properties of PI4KIIIβ inhibitors, with a particular emphasis on the compound identified as "PI4KIII beta inhibitor 3" (CAS: 1245319-54-3). We will explore its in vitro and in vivo efficacy, provide detailed methodologies for assessing its activity, and illustrate its mechanism of action within the broader context of immune cell signaling.

Quantitative Data on PI4KIII Beta Inhibitor 3 and Other Selective Inhibitors

The immunosuppressive activity of PI4KIIIβ inhibitors has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data for "PI4KIII beta inhibitor 3" and another well-characterized, potent, and selective PI4KIIIβ inhibitor, UCB9608, for comparative purposes.

Table 1: In Vitro Immunosuppressive Activity of PI4KIII Beta Inhibitor 3 [1]

| Assay | Description | IC50 (nM) |

| PI4KIIIβ Inhibition | Direct enzymatic inhibition of PI4KIIIβ. | 5.7 |

| Mixed Lymphocyte Reaction (MLR) | Measures T-cell proliferation in response to allogeneic stimulation. | 3 |

| IL-2 Secretion | Inhibition of Interleukin-2 secretion from stimulated T-cells. | < 1 |

| IFN-γ Secretion | Inhibition of Interferon-gamma secretion from stimulated T-cells. | < 1 |

Table 2: In Vivo Efficacy of PI4KIII Beta Inhibitor 3 [1]

| Model | Species | Treatment | Key Findings |

| Collagen-Induced Arthritis | Mouse | 40 mg/kg/day | Delayed onset and reduced severity of arthritic symptoms. Reduced anti-collagen type II IgG titre and histological scores. |

| Heart Allograft Survival | Mouse | Not specified | Prolonged graft survival, with some animals showing evidence of induced graft tolerance. |

Table 3: Activity of UCB9608, a Potent and Selective PI4KIIIβ Inhibitor [2][3][4]

| Assay/Model | Description | IC50/Outcome |

| PI4KIIIβ Inhibition | Direct enzymatic inhibition of PI4KIIIβ. | 11 nM |

| Allogeneic Organ Engraftment | In vivo mouse model of organ transplantation. | Significantly prolonged allograft retention. |

Core Signaling Pathway: PI4KIIIβ in T-Cell Activation

The primary mechanism through which PI4KIIIβ inhibition exerts its immunosuppressive effects is by attenuating the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, a series of phosphorylation events leads to the activation of PLCγ1. PLCγ1 then hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

PI4KIIIβ plays a crucial upstream role by generating PI4P, a precursor for PIP2 synthesis. By inhibiting PI4KIIIβ, the available pool of PIP2 at the plasma membrane is reduced, thereby limiting the substrate for PLCγ1 and dampening the entire downstream signaling cascade. This leads to reduced activation of key transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which are essential for the expression of pro-inflammatory cytokine genes like IL-2 and IFN-γ.

Caption: PI4KIIIβ's role in the T-Cell Receptor (TCR) signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the immunosuppressive activity of PI4KIIIβ inhibitors.

Mixed Lymphocyte Reaction (MLR)

This assay measures the proliferative response of T-cells to allogeneic stimulation, mimicking the initial stages of transplant rejection.

a. Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-